molecular formula C21H20FN3O3 B2856628 N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396768-95-8

N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2856628
CAS No.: 1396768-95-8
M. Wt: 381.407
InChI Key: AJDYUSTVHKFEOB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by the presence of an indole moiety, a fluorophenoxyethyl group, and an azetidine ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions The process may start with the preparation of the indole-3-carbonyl chloride, which is then reacted with azetidine-3-carboxylic acid to form the azetidine-3-carboxamide intermediate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its indole and fluorophenoxyethyl moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-chlorophenoxy)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-(4-methoxyphenoxy)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide: Similar structure with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide may confer unique properties, such as increased metabolic stability and altered biological activity, compared to its analogs with different substituents.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-15-5-7-16(8-6-15)28-10-9-23-20(26)14-12-25(13-14)21(27)18-11-24-19-4-2-1-3-17(18)19/h1-8,11,14,24H,9-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDYUSTVHKFEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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